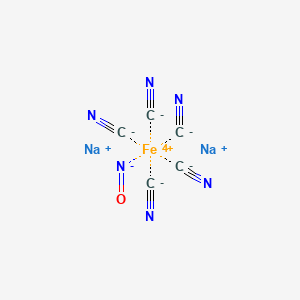

Sodium Nitroprusside

説明

See also: Nitric Oxide (has active moiety); Nitroprusside (broader).

特性

CAS番号 |

14402-89-2 |

|---|---|

分子式 |

C5FeN6O.2Na C5FeN6Na2O |

分子量 |

261.92 g/mol |

IUPAC名 |

disodium;azanylidyneoxidanium;iron(2+);pentacyanide |

InChI |

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+2;3*+1 |

InChIキー |

XEYBHCRIKKKOSS-UHFFFAOYSA-N |

正規SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] |

他のCAS番号 |

14402-89-2 |

物理的記述 |

Crystals; [Sigma-Aldrich MSDS] |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Nitroprusside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium nitroprusside (SNP) is a potent vasodilator with a rapid onset and short duration of action, making it a critical therapeutic agent in the management of hypertensive crises and acute heart failure. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Bioactivation and Nitric Oxide Release

This compound is a prodrug that, upon entering the circulation, undergoes a non-enzymatic reaction with sulfhydryl groups present on erythrocytes and other proteins to release its primary active component, nitric oxide (NO).[1] This process is crucial for its vasodilatory effects.

The release of NO from this compound is dependent on the presence of sulfhydryl-containing compounds such as cysteine and glutathione.[2][3] In the presence of 25 mmol/L cysteine, NO is released in a first-order rate with a rate constant (k) of 0.1397 min⁻¹[4]. The interaction involves an electron-transfer process, leading to the formation of a reduced SNP radical and S-nitrosothiols, which can act as NO carriers.[2]

The Nitric Oxide-Soluble Guanylate Cyclase-Cyclic Guanosine Monophosphate Signaling Pathway

The released NO diffuses into vascular smooth muscle cells and activates its primary receptor, soluble guanylate cyclase (sGC). sGC is a heterodimeric heme-containing enzyme that, upon binding of NO to its ferrous heme iron, undergoes a conformational change that dramatically increases its catalytic activity. This activation can lead to up to a 400-fold increase in the Vmax of sGC.

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). The EC₅₀ for the activation of guanylyl cyclase by NO has been determined to be approximately 10 nM.

Downstream Effects of cGMP

The elevation of intracellular cGMP levels initiates a cascade of events leading to vasodilation. The primary effector of cGMP in vascular smooth muscle is cGMP-dependent protein kinase (PKG).

Activated PKG phosphorylates several downstream targets, resulting in:

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKG phosphorylates and activates MLCP, which in turn dephosphorylates the myosin light chains. Dephosphorylated myosin light chains are unable to interact with actin, leading to smooth muscle relaxation.

-

Reduction of Intracellular Calcium (Ca²⁺) Concentration: PKG can decrease intracellular Ca²⁺ levels by inhibiting Ca²⁺ influx through L-type calcium channels and by promoting the sequestration of Ca²⁺ into the sarcoplasmic reticulum.

The combined effect of MLCP activation and reduced intracellular Ca²⁺ leads to profound relaxation of vascular smooth muscle, resulting in both arterial and venous dilation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the mechanism of action of this compound.

| Parameter | Value | Condition | Reference |

| NO Release Kinetics from SNP | |||

| Rate Constant (k) | 0.1397 min⁻¹ | In the presence of 25 mmol/L cysteine | |

| Guanylate Cyclase Activation | |||

| EC₅₀ of NO | 10 nM | In rat platelets | |

| Vmax Increase | Up to 400-fold | Purified soluble guanylate cyclase | |

| Vasorelaxation | |||

| pEC₅₀ of SNP | 6.52 | In U46619 pre-contracted human umbilical artery | |

| pD₂ of SNP | 9.2 ± 0.1 | In phenylephrine-contracted aortic rings from 2K rats | |

| pD₂ of SNP | 8.3 ± 0.1 | In phenylephrine-contracted aortic rings from 2K-1C rats | |

| IC₅₀ of SNP | ~0.1 nM - 10 nM | In endothelin-1 contracted thoracic aortic rings |

Table 1: Quantitative Parameters of this compound's Mechanism of Action

Experimental Protocols

Measurement of cGMP Production in Cultured Cells

This protocol outlines a method for quantifying cGMP levels in cultured human airway smooth muscle cells following stimulation with a nitric oxide donor.

Materials:

-

Cultured human airway smooth muscle cells

-

This compound (SNP) or S-nitroso-N-acetylpenicillamine (SNAP)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Hemoglobin (Hb) or Methylene Blue (MB) (for inhibition experiments)

-

cGMP enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

-

Culture human airway smooth muscle cells to confluence in appropriate culture plates.

-

Pre-incubate the cells with the non-selective phosphodiesterase inhibitor IBMX (10⁻³ M) for a specified time to prevent cGMP degradation.

-

For inhibition studies, pre-incubate a subset of cells with an NO scavenger like hemoglobin (5 x 10⁻⁵ M) or a guanylyl cyclase inhibitor like methylene blue (5 x 10⁻⁴ M).

-

Stimulate the cells with varying concentrations of SNP (10⁻⁶ to 10⁻³ M) or SNAP (10⁻⁶ to 10⁻³ M) for a defined period (e.g., 2 hours).

-

Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

-

Measure the cGMP concentration in the cell lysates using the ELISA kit.

-

Normalize the cGMP concentration to the total protein content of each sample.

Assessment of Myosin Light Chain Phosphorylation

This protocol provides a method for determining the phosphorylation status of myosin regulatory light chain (LC20) in smooth muscle tissue.

Materials:

-

Smooth muscle tissue strips (e.g., rat caudal artery)

-

Extraction buffer (containing urea, sodium deoxycholate, DTT, and protease/phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide

-

Trypsin

-

Bovine Serum Albumin (BSA)

-

Multiple Reaction Monitoring-Mass Spectrometry (MRM-MS) system

Procedure:

-

Flash-freeze smooth muscle tissue strips in acetone/dry ice to preserve the phosphorylation state of proteins.

-

Homogenize the frozen tissue in ice-cold extraction buffer.

-

Reduce protein disulfide bonds with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Quench excess iodoacetamide with DTT.

-

Perform tryptic digestion of the protein sample overnight at 37°C.

-

Acidify the peptide solution and remove precipitates by centrifugation.

-

Analyze the resulting peptide mixture using an MRM-MS method specifically designed to quantify the phosphorylated and unphosphorylated forms of the LC20 peptide.

Measurement of Intracellular Calcium Concentration

This protocol describes a method for measuring changes in intracellular calcium levels in response to stimuli using fluorescent Ca²⁺ indicators.

Materials:

-

Isolated arterioles or cultured vascular smooth muscle cells

-

Ca²⁺-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM)

-

Pluronic F-127

-

Physiological salt solution

-

Fluorescence microscopy setup with an appropriate excitation and emission filter sets

Procedure:

-

Load the cells or tissue with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2/AM) in the presence of Pluronic F-127 to aid in dye solubilization.

-

Wash the cells to remove extracellular dye.

-

Mount the cells or tissue on a fluorescence microscope.

-

Acquire baseline fluorescence images.

-

Perfuse the cells with a solution containing this compound or other vasoactive agents.

-

Continuously record fluorescence images during and after stimulation.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths to determine the intracellular Ca²⁺ concentration. For single-wavelength dyes like Fluo-4, changes in fluorescence intensity are indicative of relative changes in Ca²⁺ concentration.

Conclusion

The mechanism of action of this compound is a well-defined pathway centered on the release of nitric oxide and the subsequent activation of the sGC-cGMP signaling cascade in vascular smooth muscle cells. This leads to a reduction in intracellular calcium and dephosphorylation of myosin light chains, culminating in potent vasodilation. A thorough understanding of these molecular events, supported by quantitative data and robust experimental methodologies, is essential for the continued development and optimization of therapeutic strategies targeting vascular tone and blood pressure regulation.

References

- 1. Nitric oxide activation of guanylyl cyclase in cells revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric Oxide Releasing Pathway and Kinetics from this compound in Ringer-Locke's Solution-Academax [academax.com]

Sodium Nitroprusside as a nitric oxide donor in cardiovascular research.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing sodium nitroprusside (SNP) as a nitric oxide (NO) donor in cardiovascular research. SNP is a potent vasodilator that spontaneously releases nitric oxide, a critical signaling molecule in the cardiovascular system. This guide provides detailed information on its mechanism of action, quantitative data on its effects, and explicit experimental protocols for key cardiovascular assays.

Core Mechanism of Action

This compound, with the chemical formula Na₂[Fe(CN)₅NO], acts as a prodrug that, upon entering the circulation, non-enzymatically breaks down to release nitric oxide (NO).[1] This process involves an interaction with sulfhydryl groups on erythrocytes and other proteins.[2] The liberated NO, a gaseous signaling molecule, readily diffuses across cell membranes into vascular smooth muscle cells.

Within the vascular smooth muscle, NO activates the enzyme soluble guanylate cyclase (sGC).[3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] The subsequent increase in intracellular cGMP concentration is the pivotal event leading to vasodilation. cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative effects of this compound in various cardiovascular research models.

Table 1: Vasodilatory Effects of this compound

| Parameter | Preparation | Agonist | EC₅₀ / pD₂ | Reference |

| EC₅₀ | Rat Tail Small Arteries | - | 2.6 x 10⁻⁸ M | |

| pD₂ | Rat Aorta (endothelium-denuded, phenylephrine-contracted) | Phenylephrine | 9.2 ± 0.1 | |

| pD₂ | Rat Aorta (endothelium-denuded, KCl-contracted) | KCl | 7.7 ± 0.1 | |

| pD₂ | Rat Aorta (NA-contracted) | Noradrenaline | 8.3 ± 0.1 |

EC₅₀: Half maximal effective concentration. pD₂: The negative logarithm of the EC₅₀.

Table 2: Inhibitory Effects of this compound on Platelet Aggregation

| Parameter | Platelet Source | Agonist | IC₅₀ / Concentration | Reference |

| IC₅₀ | Human Platelet-Rich Plasma | ADP | 18.7 ± 2.4 µM | |

| IC₅₀ | Human Whole Blood | Platelet-Activating Factor (PAF) | 10⁻⁸ M | |

| Inhibition | Human Whole Blood | Platelet-Activating Factor (PAF, 6.25 nM) | 82% inhibition at 10⁻⁵ M SNP | |

| Inhibition Start | Human Platelet-Rich Plasma | ADP, Collagen | Starting from 2 µM |

IC₅₀: Half maximal inhibitory concentration.

Table 3: Effective Concentrations of this compound in Various Cardiovascular Models

| Application | Model | Effective Concentration | Observed Effect | Reference |

| Vasodilation | Rat Aortic Rings | 3-100 nM | Relaxation of precontracted rings | |

| Inotropy | Rabbit Papillary Muscle | 10⁻⁵ - 10⁻³ M | Dose-dependent decrease in active tension | |

| cGMP Increase | Cultured Vascular Smooth Muscle Cells | 1 µM | Increased intracellular cGMP | |

| Blood Pressure Control | Clinical Infusion | 0.5-10 µg/kg/min | Dose-dependent reduction in systemic vascular resistance |

Signaling Pathways and Experimental Workflows

This compound-Induced Vasodilation Signaling Pathway

Caption: SNP-induced vasodilation pathway.

General Experimental Workflow for Assessing SNP Effects

Caption: General workflow for in vitro SNP studies.

Experimental Protocols

Ex Vivo Vasodilation Studies Using Aortic Rings

This protocol describes the assessment of SNP-induced vasodilation in isolated rat thoracic aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, and 11.1 glucose.

-

Phenylephrine (PE) or Norepinephrine (NE)

-

This compound (SNP)

-

Organ bath system with force transducer and data acquisition software

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Aorta Isolation: Humanely euthanize the rat and carefully dissect the thoracic aorta, placing it in ice-cold KHS.

-

Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and fat. Cut the aorta into 2-3 mm rings.

-

Mounting: Mount the aortic rings in the organ bath chambers filled with KHS maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.

-

Viability Check: Contract the rings with a high KCl solution to confirm viability. Wash with KHS until tension returns to baseline.

-

Pre-contraction: Induce a stable, submaximal contraction with PE (e.g., 1 µM).

-

SNP Administration: Once a stable plateau of contraction is reached, add SNP cumulatively in increasing concentrations (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.

-

Data Analysis: Record the tension at each SNP concentration. Express the relaxation as a percentage of the pre-contraction induced by PE. Calculate the EC₅₀ value from the concentration-response curve.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of SNP's inhibitory effect on platelet aggregation using light transmission aggregometry.

Materials:

-

Fresh human whole blood

-

3.2% Sodium Citrate

-

Platelet agonist (e.g., ADP, collagen, PAF)

-

This compound (SNP)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

Procedure:

-

Blood Collection: Draw blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP and PPP Preparation:

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 15 minutes).

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

-

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add SNP or vehicle control and incubate for a specified time.

-

Add the platelet agonist to induce aggregation.

-

-

Data Acquisition and Analysis:

-

Record the change in light transmission over time.

-

The maximum aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation by comparing the response in the presence and absence of SNP. Determine the IC₅₀ if a dose-response is performed.

-

Measurement of Intracellular cGMP in Vascular Smooth Muscle Cells

This protocol describes the quantification of intracellular cGMP levels in cultured vascular smooth muscle cells (VSMCs) following stimulation with SNP, using an ELISA kit.

Materials:

-

Cultured rat aortic smooth muscle cells (VSMCs)

-

Cell culture medium

-

This compound (SNP)

-

0.1 M HCl

-

Commercially available cGMP ELISA kit

Procedure:

-

Cell Culture: Culture VSMCs to confluence in appropriate culture dishes.

-

Stimulation: Wash the cells with a suitable buffer and then incubate with various concentrations of SNP for a defined period (e.g., 30 seconds to 10 minutes).

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl to the cells. Incubate for 10-20 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.

-

Sample Preparation: Scrape the cells and centrifuge the lysate to pellet the cellular debris. The supernatant contains the intracellular cGMP.

-

cGMP Quantification:

-

Follow the instructions provided with the commercial cGMP ELISA kit.

-

This typically involves adding the cell lysate supernatant and other reagents to the antibody-coated plate, followed by incubation, washing, and addition of a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance using a plate reader.

-

Calculate the cGMP concentration in the samples based on a standard curve generated with known concentrations of cGMP.

-

Normalize the cGMP concentration to the total protein content of the cell lysate.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and national guidelines for animal and human research.

References

A Comprehensive Technical Guide to the Chemical Properties and Structure of Sodium Nitroprusside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of sodium nitroprusside (SNP), a potent vasodilator. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its biochemical pathways.

Chemical and Physical Properties

This compound, with the chemical formula Na₂[Fe(CN)₅NO], is an inorganic complex typically encountered as the dihydrate, Na₂[Fe(CN)₅NO]·2H₂O.[1][2] It presents as a reddish-brown crystalline solid. A key characteristic of this compound is its high solubility in water and ethanol.[1][3] However, it is sensitive to light, and exposure can lead to decomposition. Therefore, it must be protected from light during storage and administration.

| Property | Value | Reference(s) |

| Chemical Formula | C₅FeN₆Na₂O (anhydrous) | |

| Na₂[Fe(CN)₅NO]·2H₂O (dihydrate) | ||

| Molecular Weight | 261.92 g/mol (anhydrous) | |

| 297.95 g/mol (dihydrate) | ||

| Appearance | Reddish-brown crystalline solid | |

| Solubility in Water | 100 mg/mL at 20 °C | |

| Solubility in Other Solvents | Soluble in ethanol, methanol. Insoluble in acetone, ether, chloroform. | |

| Density | 1.72 g/cm³ | |

| Decomposition Temperature | ~450 °C |

Molecular Structure and Spectroscopic Data

The nitroprusside anion, [Fe(CN)₅NO]²⁻, features a central iron atom in the +2 oxidation state coordinated in a distorted octahedral geometry. It is surrounded by five cyanide (CN⁻) ligands and one nitric oxide (NO⁺) ligand. The Fe-N-O linkage is nearly linear, which is characteristic of a strong π-backbonding interaction between the iron d-orbitals and the π* orbital of the nitrosyl group.

Crystallographic Data

| Parameter | Value | Reference(s) |

| Coordination Geometry | Distorted Octahedral | |

| Symmetry | C₄ᵥ | |

| Fe-N-O bond angle | 176.2° |

Spectroscopic Data

The spectroscopic properties of this compound are dominated by the electronic transitions involving the iron center and the nitrosyl ligand.

| Spectroscopic Parameter | Value | Reference(s) |

| IR ν(NO) stretch | ~1935-1947 cm⁻¹ | |

| IR ν(CN) stretch | ~2058-2080 cm⁻¹ | |

| UV-Vis λₘₐₓ | 394 nm, 498 nm |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that releases its therapeutic agent, nitric oxide (NO), through a non-enzymatic process in the bloodstream. It interacts with oxyhemoglobin, leading to the release of nitric oxide, five cyanide ions, and the formation of methemoglobin.

Once released, nitric oxide diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG).

PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. This results in the relaxation of vascular smooth muscle, causing vasodilation of both arteries and veins, which ultimately leads to a reduction in blood pressure.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from potassium ferrocyanide and nitric acid.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Concentrated nitric acid (HNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Ferrous sulfate (FeSO₄) solution (for testing)

-

Heating mantle or water bath

-

Beakers, evaporating dish, filtration apparatus

Procedure:

-

Dissolution: Dissolve potassium ferrocyanide in distilled water in an evaporating dish with gentle heating to create a saturated solution.

-

Reaction with Nitric Acid: Slowly add concentrated nitric acid to the potassium ferrocyanide solution under constant stirring. The reaction is exothermic and releases toxic gases, so it must be performed in a well-ventilated fume hood.

-

Digestion: Gently heat the mixture on a water bath. The reaction is complete when a drop of the reaction mixture no longer produces a blue precipitate (Prussian blue) with a freshly prepared ferrous sulfate solution, but instead forms a dark greenish or grayish-green precipitate.

-

Cooling and Filtration: Allow the mixture to cool. Crystals of potassium nitrate will precipitate. Decant the supernatant liquid and filter to remove the potassium nitrate crystals.

-

Neutralization: Carefully neutralize the filtrate by adding sodium carbonate in small portions until effervescence ceases. This step will precipitate iron salts and result in a red solution.

-

Filtration and Crystallization: Filter the solution to remove any precipitates. Evaporate the filtrate to reduce its volume and allow it to cool slowly to crystallize the this compound.

-

Purification: The resulting red crystals can be purified by recrystallization from a minimum amount of hot water.

-

Drying: Dry the purified crystals on filter paper away from direct light.

Qualitative Test for Sulfide Ions (Gmelin's Test)

This compound is a sensitive reagent for the detection of sulfide ions in an alkaline solution.

Materials:

-

This compound solution (freshly prepared)

-

Sample solution suspected of containing sulfide ions

-

Ammonia solution or sodium hydroxide solution

-

Test tubes

Procedure:

-

To the test solution, add a few drops of freshly prepared this compound solution.

-

Make the solution alkaline by adding a few drops of ammonia or sodium hydroxide solution.

-

A transient, intense purple or violet color indicates the presence of sulfide ions. The color is due to the formation of the [Fe(CN)₅(NOS)]⁴⁻ complex.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a stability-indicating reversed-phase HPLC method for the quantification of this compound and its potential impurities in pharmaceutical formulations.

Materials and Reagents:

-

This compound (Reference Standard and Sample)

-

Acetonitrile (HPLC Grade)

-

Phosphate Buffer (e.g., pH 8.6)

-

Water (HPLC Grade)

-

Standards for potential impurities (e.g., nitrite, nitrate, ferrocyanide, ferricyanide)

Chromatographic Conditions:

| Parameter | Condition | Reference(s) |

| HPLC System | Standard HPLC with UV detector | |

| Column | InertSustain C18, (250 x 4.6) mm, 5 µm | |

| Mobile Phase | Isocratic: pH 8.6 Phosphate Buffer and Acetonitrile (65:35 v/v) | |

| Flow Rate | 0.8 mL/min | |

| Column Temperature | 30 °C | |

| UV Detection | 220 nm | |

| Injection Volume | 10 µL |

Procedure:

-

Preparation of Solutions:

-

Diluent: Use the mobile phase as the diluent.

-

Standard Solutions: Prepare a stock solution of the this compound reference standard and impurity standards in the diluent. Create a series of working standards by serial dilution to construct a calibration curve.

-

Sample Solution: Accurately weigh the sample or measure a precise volume of the injection and dissolve/dilute it with the diluent to a known concentration within the calibration range.

-

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis:

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solutions.

-

-

Data Processing: Process the chromatograms to identify and quantify the peaks based on their retention times and the calibration curve derived from the standards.

Pharmacokinetics and Clinical Considerations

This compound is administered intravenously for hypertensive emergencies and acute heart failure. Its pharmacological effects are rapid in onset and short in duration, allowing for precise control of blood pressure.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Onset of Action | Nearly immediate (< 1 minute) | |

| Peak Effect | 1-2 minutes | |

| Elimination Half-life (SNP) | ~2 minutes | |

| Duration of Action | 1-10 minutes | |

| Metabolism | Non-enzymatic reaction with hemoglobin | |

| Elimination Half-life (Thiocyanate) | ~3 days (longer in renal impairment) |

Toxicity: The primary concern with prolonged or high-dose administration of this compound is the accumulation of cyanide, one of its metabolites. Cyanide is detoxified in the liver by the enzyme rhodanese, which converts it to the less toxic thiocyanate. This process requires a sulfur donor, typically thiosulfate. If the rate of cyanide production exceeds the body's detoxification capacity, cyanide toxicity can occur. Thiocyanate is eliminated by the kidneys and can accumulate in patients with renal impairment, leading to its own toxicity.

References

A Technical Guide to Sodium Nitroprusside-Induced Endothelium-Independent Vasodilation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms, quantitative parameters, and experimental protocols related to sodium nitroprusside (SNP) as an inducer of endothelium-independent vasodilation.

Core Mechanism of Action

This compound is a potent vasodilator that acts directly on vascular smooth muscle, independent of the vascular endothelium.[1] Its primary mechanism involves the non-enzymatic release of nitric oxide (NO).[2][3] Once liberated, NO diffuses into the vascular smooth muscle cells, initiating a signaling cascade that leads to vasodilation.[3][4] This process makes SNP a valuable tool in research for differentiating between endothelium-dependent and -independent vasodilation and a clinically relevant agent for managing hypertensive crises.

The principal pharmacological effect of this compound is the relaxation of vascular smooth muscle, which results in the dilation of peripheral arteries and veins. This balanced arterial and venous dilation reduces both preload and afterload on the heart.

Signaling Pathway of SNP-Induced Vasodilation

The vasodilatory effect of SNP is mediated by the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling pathway. The key steps are as follows:

-

Nitric Oxide (NO) Release : Upon administration, this compound spontaneously releases nitric oxide (NO).

-

Activation of Soluble Guanylate Cyclase (sGC) : NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

Cyclic GMP (cGMP) Synthesis : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Activation of Protein Kinase G (PKG) : The elevated intracellular concentration of cGMP leads to the activation of cGMP-dependent protein kinase G (PKG).

-

Phosphorylation of Downstream Targets : PKG phosphorylates several downstream target proteins, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.

-

Vascular Smooth Muscle Relaxation : The ultimate outcome of this cascade is the relaxation of the vascular smooth muscle, resulting in vasodilation.

Quantitative Data on SNP-Induced Vasodilation

The following tables summarize key quantitative data from in vitro studies on SNP-induced vasodilation in rat aorta.

Table 1: Potency (EC50) and Efficacy (Emax) of this compound in Rat Aorta

| Pre-contraction Agent | Endothelium Status | EC50 (M) | Emax (%) | Reference |

| KCl (25 mM) | Denuded | 2.6 x 10⁻⁸ | Not Specified | |

| Norepinephrine | Denuded | Not Specified | ~100 | |

| Phenylephrine | Not Specified | Not Specified | ~100 |

EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist. A lower EC50 indicates higher potency. Emax: The maximum response achievable from an agonist.

Table 2: Effect of this compound on cGMP Levels

| Tissue | SNP Concentration (µM) | cGMP Concentration (pmol/mg protein) | Fold Increase vs. Basal | Reference |

| Porcine Coronary Smooth Muscle Cells | 100 | 300 ± 8.6 | Not Specified | |

| Rat Aorta | Not Specified | Significantly Increased | Not Specified | |

| Rat Pulmonary Artery (L-NAME treated) | 1 | 271.8 ± 39.93 | ~4-fold vs. control |

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This protocol details a standard organ bath experiment to assess endothelium-independent vasodilation using isolated rat aortic rings.

Materials and Reagents:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Phenylephrine (PE) or Norepinephrine (NE) for pre-contraction.

-

This compound (SNP)

-

Organ bath or wire myograph system with force transducer and data acquisition system.

-

Dissecting microscope and surgical instruments.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat according to approved institutional protocols.

-

Carefully dissect the thoracic aorta and place it in cold KHS.

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.

-

-

Mounting the Arterial Rings:

-

Mount the aortic rings in the organ bath chambers containing KHS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, contract the rings with a high KCl solution (e.g., 80 mM) to verify the viability of the smooth muscle.

-

Wash the rings with KHS until they return to baseline tension.

-

Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

-

Once a stable plateau is reached, add acetylcholine (ACh, e.g., 10 µM) to assess endothelium integrity. Rings with intact endothelium will show significant relaxation (>80%), while endothelium-denuded rings will show minimal or no relaxation (<10%).

-

Wash the rings and allow them to return to baseline.

-

-

Vasodilation Protocol:

-

Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

-

Once a stable contraction is achieved, add SNP in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 and Emax values.

Conclusion

This compound serves as a cornerstone for the study of endothelium-independent vasodilation. Its well-defined mechanism of action, centered on the spontaneous release of nitric oxide and subsequent activation of the cGMP-PKG signaling pathway, provides a reliable method for probing the function of vascular smooth muscle. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating vascular physiology and pharmacology.

References

Spontaneous Release of Nitric Oxide from Sodium Nitroprusside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the spontaneous release of nitric oxide (NO) from sodium nitroprusside (SNP). SNP, a potent vasodilator, is widely utilized in clinical settings and biomedical research as a reliable NO donor. Understanding the intricacies of its decomposition and the subsequent liberation of NO is paramount for its effective and safe application. This document provides a comprehensive overview of the mechanisms of NO release, influential factors, quantitative kinetics, and the primary signaling pathway activated by SNP-derived NO. Detailed experimental protocols for the quantification of NO release are also presented to facilitate rigorous scientific investigation.

Mechanism of Nitric Oxide Release from this compound

This compound, with the chemical formula Na₂[Fe(CN)₅NO], is a complex in which an iron center is coordinated to five cyanide ligands and one nitrosyl (NO) ligand. While stable in its crystalline form and in aqueous solutions protected from light, SNP can undergo decomposition to release nitric oxide through several mechanisms.

1.1. Photodegradation: Exposure to light, particularly in the blue to ultraviolet range, is a primary driver of SNP decomposition.[1][2] The absorption of light energy excites the [Fe(CN)₅NO]²⁻ ion, leading to the cleavage of the iron-nitrosyl bond and the subsequent release of NO.[2] This process is also accompanied by the release of cyanide ions.[1]

1.2. Reductive Activation: In biological systems and in the presence of reducing agents, SNP can be reduced, facilitating the release of NO. This process is particularly relevant in vivo, where endogenous reducing agents such as thiols (e.g., cysteine and glutathione) play a crucial role. The reduction of the iron center from Fe(II) to Fe(I) weakens the bond with the nitrosyl ligand, promoting its release as NO. An electron-transfer process is considered a key step in this mechanism, leading to the formation of a reduced SNP radical.

Quantitative Data on Nitric Oxide Release and Byproduct Formation

The rate and extent of NO release from SNP are influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Kinetics of NO Release from SNP in the Presence of Thiols

| Thiol Compound (25 mmol·L⁻¹) | Kinetic Order | Rate Constant (k) | Steady State NO Concentration | Reference |

| Cysteine (in Tyrode solution) | First-order | 0.1663 min⁻¹ | 1.02 mmol·L⁻¹ | |

| Cysteine (in Ringer-Locke's solution) | First-order | 0.1397 min⁻¹ | 0.87 mmol·L⁻¹ | |

| Glutathione (GSH) (in Tyrode solution) | Multiple phases | - | Peak: 0.53 mmol·L⁻¹, Steady State: 0.36 mmol·L⁻¹ | |

| Glutathione (GSH) (in Ringer-Locke's solution) | Multiple phases | - | Peak: 0.52 mmol·L⁻¹, Steady State: 0.18 mmol·L⁻¹ | |

| Penicillamine (PCA) | Zero-order | - | - | |

| N-acetylcysteine (NAC) | No detectable NO | - | - |

Table 2: Photodegradation of this compound and Release of NO and Cyanide

| Light Intensity | Exposure Time | Apparent Photodegradation | Nitric Oxide Recovery | Cyanide Recovery | Reference |

| 20 µW·cm⁻² | 6 hours | 40% | - | - | |

| 220 µW·cm⁻² | 2 hours | 100% | - | - | |

| - | - | 10% | 10% of nitrosyl ligand | 0.4% of cyanide ligand |

Table 3: Cyanide Release from this compound in Intravenous Solutions under Fluorescent Light

| Time (hours) | Cyanide Concentration in Light-Exposed Solution | Cyanide Concentration in Light-Protected Solution | Reference |

| 24 | Significantly increased | No significant change | |

| 72 | 100% of cyanide released | < 2.5% of cyanide released |

Experimental Protocols for Measuring Nitric Oxide Release

Accurate quantification of NO release from SNP is critical for research and development. The following are detailed methodologies for commonly employed techniques.

3.1. Griess Assay for Indirect NO Quantification

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

-

Principle: Nitrite reacts with a diazotizing reagent (sulfanilamide) in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a stable, colored azo compound, which can be quantified spectrophotometrically at ~540 nm. Nitrate in the sample must first be reduced to nitrite, typically using nitrate reductase.

-

Protocol:

-

Sample Preparation: Prepare SNP solutions in the desired buffer or medium. For samples containing nitrate, incubate with nitrate reductase and its cofactor (e.g., NADPH) according to the manufacturer's instructions to convert nitrate to nitrite.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reaction: a. To 50 µL of sample or standard in a 96-well plate, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 2.5% H₃PO₄). b. Incubate in the dark for 10 minutes at room temperature. c. Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). d. Incubate again in the dark for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

3.2. Electrochemical Detection of NO

Electrochemical sensors provide a direct and real-time measurement of NO concentration.

-

Principle: NO-selective electrodes utilize a membrane that is permeable to NO but excludes interfering species. Once NO diffuses across the membrane, it is electrochemically oxidized or reduced at the electrode surface, generating a current that is proportional to the NO concentration.

-

Protocol:

-

Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions. A common method involves the generation of a known amount of NO from the decomposition of an S-nitrosothiol like S-nitroso-N-acetyl-DL-penicillamine (SNAP) in the presence of Cu⁺.

-

Experimental Setup: Place the calibrated NO sensor in the solution containing SNP. The setup should be in a dark environment or use light-protected vessels to avoid photodegradation.

-

Measurement: Record the current generated by the sensor over time as SNP releases NO.

-

Data Analysis: Convert the measured current to NO concentration using the calibration curve.

-

3.3. Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

EPR spectroscopy is a highly specific method for detecting and identifying free radicals like NO.

-

Principle: Due to its short half-life, direct detection of NO by EPR in biological systems is challenging. Therefore, a "spin trap" is used to react with NO and form a stable paramagnetic adduct with a characteristic EPR spectrum. Iron-dithiocarbamate complexes, such as Fe²⁺-(DETC)₂ or Fe²⁺-(MGD)₂, are common spin traps for NO.

-

Protocol:

-

Spin Trap Preparation: Prepare the spin trap solution (e.g., by mixing ferrous sulfate and the dithiocarbamate ligand).

-

Sample Incubation: Incubate the SNP solution with the spin trap. As NO is released, it will react with the spin trap to form the stable adduct.

-

EPR Measurement: Transfer the sample to a suitable EPR tube and record the EPR spectrum. The characteristic triplet signal of the NO-Fe-dithiocarbamate adduct confirms the presence of NO.

-

Quantification: The intensity of the EPR signal is proportional to the concentration of the NO adduct, which can be quantified by comparison with a standard of a stable radical.

-

Signaling Pathways and Logical Relationships

The primary physiological effect of NO released from SNP is vasodilation, which is mediated through the activation of the soluble guanylate cyclase (sGC) signaling pathway.

Upon release, NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

This guide provides a foundational understanding of the spontaneous release of nitric oxide from this compound. For further detailed information, the cited references should be consulted. The provided experimental protocols offer a starting point for researchers to design and execute their own investigations into the properties and applications of this important nitric oxide donor.

References

The Physiological Effects of Sodium Nitroprusside-Derived Nitric Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological effects of nitric oxide (NO) derived from sodium nitroprusside (SNP). SNP is a potent vasodilator used in critical care settings for the management of hypertensive crises and acute heart failure.[1][2] Its therapeutic effects are mediated through the release of nitric oxide, a critical signaling molecule in the cardiovascular system. This document details the mechanism of action, pharmacokinetics, physiological responses, and potential toxicities associated with SNP administration. It also provides a summary of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and drug development.

Mechanism of Action: From Prodrug to Potent Vasodilator

This compound, a water-soluble salt composed of a ferrous iron core complexed with five cyanide ions and a nitrosyl group, functions as a prodrug.[1][2] Upon entering the bloodstream, it interacts with sulfhydryl groups on erythrocytes and other proteins, leading to the non-enzymatic release of nitric oxide (NO).[3] This released NO is the primary mediator of SNP's physiological effects.

The liberated NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration triggers a signaling cascade that results in vasodilation.

The primary mechanisms by which elevated cGMP leads to smooth muscle relaxation include:

-

Activation of Protein Kinase G (PKG): cGMP activates PKG, which in turn phosphorylates multiple downstream targets.

-

Reduction of Intracellular Calcium: PKG activation leads to the sequestration of intracellular calcium into the sarcoplasmic reticulum and reduces calcium influx, decreasing the availability of calcium for the contractile machinery.

-

Myosin Light Chain Dephosphorylation: PKG promotes the dephosphorylation of myosin light chains, which is a critical step for smooth muscle relaxation.

This cascade ultimately results in the relaxation of vascular smooth muscle, leading to the dilation of both arteries and veins, with a slightly more pronounced effect on veins. This balanced vasodilation reduces both peripheral vascular resistance (afterload) and venous return to the heart (preload).

Signaling Pathway of SNP-Derived NO

References

The Dual-Edged Sword: A Technical Guide to Sodium Nitroprusside in Microbiological Research

For Researchers, Scientists, and Drug Development Professionals

Sodium nitroprusside (SNP), a well-known vasodilator, has carved a significant niche in microbiological research primarily as a donor of nitric oxide (NO), a crucial signaling molecule in microbial communities. This guide provides an in-depth technical overview of SNP's applications, offering insights into its mechanisms of action, experimental protocols, and the critical considerations necessary for its effective use. While a powerful tool, researchers must be cognizant of its dual nature, as it can also act as an iron source, potentially confounding experimental outcomes.

Core Applications of this compound in Microbiology

This compound is predominantly utilized to investigate the multifaceted roles of nitric oxide in microbial physiology. Its applications span from controlling biofilm formation to inducing nitrosative stress.

Biofilm Dispersal and Regulation

A primary application of SNP is to induce the dispersal of bacterial biofilms.[1][2][3][4][5] By releasing NO, SNP can trigger the transition of bacteria from a sessile, biofilm-associated state to a motile, planktonic one. This is a critical area of research for developing novel anti-biofilm therapeutics. However, the effect of SNP on biofilms can be variable, with some studies reporting an enhancement of biofilm growth. This variability is often attributed to the concentration of SNP used and the specific experimental conditions. For instance, in Escherichia coli, an optimal concentration of 5 µM SNP was found to cause significant biofilm dispersion.

Induction of Nitrosative Stress

SNP serves as a reliable tool to induce nitrosative stress in microbial cultures, allowing researchers to study the cellular responses to reactive nitrogen species (RNS). RNS can react with various cellular components, including thiols, lipids, and metals, leading to metabolic inhibition and damage to DNA and membranes. This application is vital for understanding microbial defense mechanisms against host immune responses and for exploring potential antimicrobial strategies.

Bactericidal and Growth Inhibitory Effects

Beyond biofilm modulation, SNP has demonstrated direct bactericidal or inhibitory effects on a range of bacteria. For example, low concentrations of SNP (0.05 mM or 15 ppm) have been shown to inhibit and kill sulfate-reducing bacteria (SRB). Similarly, SNP inhibits the growth of the food spoilage bacterium Clostridium sporogenes in the micromolar range (10-40 µM).

The Confounding Role of Iron Donation

A critical aspect often overlooked in early research is that SNP ([Na₂[Fe(CN)₅NO]]) contains an iron center. Recent studies have highlighted that SNP can serve as a bioavailable iron source for some bacteria, most notably Pseudomonas aeruginosa. This iron-donating property can promote both planktonic growth and biofilm formation, directly opposing the intended NO-mediated dispersal effect. This dual functionality necessitates careful experimental design and the use of appropriate controls, such as other NO donors that do not contain iron (e.g., Spermine NONOate), to dissect the effects of NO from those of iron.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its observed effects on various microorganisms as reported in the literature.

| Microorganism | Application | Effective SNP Concentration | Observed Effect | Citation |

| Escherichia coli | Biofilm Dispersal | 5 µM | Optimal concentration for significant biofilm dispersion. | |

| Pseudomonas aeruginosa | Biofilm Dispersal | 25 nM - 500 nM | Reported working concentration range for biofilm reduction. | |

| Pseudomonas aeruginosa | Biofilm & Growth Promotion | Not specified | Increased biofilm biomass and rescued planktonic growth in iron-depleted media. | |

| Sulfate-Reducing Bacteria (SRB) | Inhibition and Kill | 0.05 mM (15 ppm) | Inhibition of mSRB activity. | |

| Clostridium sporogenes | Growth Inhibition | 10 - 40 µM | Inhibition of cell growth. | |

| Clostridium sporogenes | Cell Lysis | > 80 µM | Irreversible loss of cell viability and cell lysis. |

Key Experimental Protocols

This section provides an overview of methodologies commonly employed in microbiological research using this compound.

Biofilm Inhibition/Dispersal Assay

This protocol is adapted from studies on P. aeruginosa and E. coli.

Objective: To determine the effect of SNP on bacterial biofilm formation and dispersal.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., M9 minimal media, Luria-Bertani broth)

-

This compound (stock solution freshly prepared and protected from light)

-

Microtiter plates (e.g., 24-well or 96-well)

-

Crystal Violet solution (0.1%)

-

Ethanol or acetic acid for destaining

-

Plate reader

Methodology:

-

Biofilm Formation:

-

Grow a bacterial overnight culture.

-

Dilute the culture in fresh medium and add to the wells of a microtiter plate.

-

Incubate under appropriate conditions (e.g., 37°C) for a specified time (e.g., 24-48 hours) to allow biofilm formation.

-

-

SNP Treatment:

-

For inhibition studies, add varying concentrations of SNP to the medium at the beginning of the incubation.

-

For dispersal studies, grow the biofilm first, then gently wash the wells with a buffer (e.g., PBS) and add fresh medium containing different concentrations of SNP. Incubate for a further period (e.g., 2-24 hours).

-

-

Quantification:

-

Discard the planktonic cells and gently wash the wells to remove non-adherent bacteria.

-

Add crystal violet solution to each well and incubate for 15-20 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol or 30% acetic acid).

-

Measure the absorbance at a specific wavelength (e.g., 550-595 nm) using a plate reader.

-

Nitrosative Stress Induction and Viability Assay

Objective: To assess the impact of SNP-induced nitrosative stress on bacterial viability.

Materials:

-

Bacterial strain of interest

-

Growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Plate count agar

-

Spectrophotometer

Methodology:

-

Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.

-

SNP Exposure: Add the desired concentration of SNP to the culture. An untreated culture serves as a control.

-

Incubation: Incubate the cultures for a defined period.

-

Viability Assessment (Colony Forming Units - CFU):

-

At different time points, take aliquots from the treated and control cultures.

-

Perform serial dilutions in PBS.

-

Plate the dilutions onto agar plates and incubate until colonies are visible.

-

Count the colonies to determine the number of viable cells (CFU/mL).

-

-

Growth Monitoring (Optical Density):

-

Alternatively, monitor the growth of the cultures by measuring the optical density (e.g., at 600 nm) over time using a spectrophotometer.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound in microorganisms are primarily mediated by the release of nitric oxide, which can trigger several downstream signaling cascades and chemical reactions.

NO-Mediated Signaling

Nitric oxide released from SNP can influence bacterial behavior by modulating the levels of the secondary messenger cyclic diguanylate (c-di-GMP). In many bacteria, high levels of c-di-GMP promote a sessile, biofilm lifestyle, while low levels favor motility. NO can activate phosphodiesterases that degrade c-di-GMP, leading to biofilm dispersal.

Caption: NO-mediated c-di-GMP signaling pathway for biofilm dispersal.

Experimental Workflow for Investigating Dual Role of SNP

To differentiate between the effects of NO and iron released from SNP, a comparative experimental workflow is essential.

Caption: Workflow to dissect the dual effects of SNP as an NO and iron donor.

Mechanism of Nitrosative Stress

The release of NO from SNP can lead to the formation of other reactive nitrogen species (RNS). These highly reactive molecules can cause widespread cellular damage.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Synergy of this compound and Nitrate in Inhibiting the Activity of Sulfate Reducing Bacteria in Oil-Containing Bioreactors [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

The Role of Sodium Nitroprusside in Elucidating cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sodium Nitroprusside (SNP) as a critical tool for investigating cyclic guanosine monophosphate (cGMP) signaling pathways. SNP, a potent vasodilator, serves as a reliable and widely used exogenous nitric oxide (NO) donor, enabling precise activation of the NO/cGMP cascade in experimental settings.[1][2] This document details its mechanism of action, presents quantitative data on its effects, outlines key experimental protocols, and discusses both cGMP-dependent and independent cellular responses.

Mechanism of Action: From NO Donor to Cellular Response

This compound is a prodrug that non-enzymatically releases nitric oxide upon interaction with reducing agents or sulfhydryl groups present on cell membranes and in red blood cells.[1][3] The liberated NO is a highly reactive, membrane-permeable signaling molecule that initiates the canonical cGMP pathway.[4]

The key steps are as follows:

-

NO Release: SNP decomposes, releasing its NO moiety.

-

sGC Activation: NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme group of soluble guanylate cyclase (sGC).

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Downstream Effectors: The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG).

-

Cellular Response: Activated PKG phosphorylates multiple target proteins, leading to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains. This cascade ultimately results in smooth muscle relaxation and vasodilation.

Quantitative Data on SNP-Induced cGMP Accumulation

The efficacy of SNP in stimulating cGMP production is dose- and time-dependent. The following table summarizes quantitative data from various experimental models. It is crucial to note that optimal concentrations and response times can vary significantly between cell types and tissues.

| Cell/Tissue Type | SNP Concentration | Incubation Time | Basal cGMP Level | Stimulated cGMP Level | Fold Increase | Reference(s) |

| Porcine Coronary Smooth Muscle Cells | 100 µM | Acute | Not specified | 300 ± 8.6 pmol/mg protein | - | |

| Rat Lung Fibroblasts | Not specified | 3-5 min | Not specified | Peak concentration | - | |

| Frog Skin Epithelia | 0.1 mM | 5 min | 14.3 ± 1.7 fmol/mg dry weight | ~143 fmol/mg dry weight | ~10-fold | |

| Frog Skin Epithelia | 1 mM | >5 min | 14.3 ± 1.7 fmol/mg dry weight | ~286-715 fmol/mg dry weight | 20-50-fold | |

| Rat Colonic Mucosal Strips | Not specified | Not specified | Not specified | Not specified | ~20-fold | |

| Rat Lung/Aorta (Sham-operated) | 100 µM | 10 min | Not specified | Not specified | ~10-fold | |

| HEK293 Cells (Daily for 5 days) | 108 ± 63 µM | 5 days | 26.9 to 3.4 pmol/10⁷ cells | IC₅₀ value for anti-proliferation | - |

Experimental Protocols

General Cell/Tissue Preparation and SNP Treatment

-

Cell Culture: Plate cells (e.g., HEK293, vascular smooth muscle cells) in appropriate culture vessels and grow to desired confluency. Prior to the experiment, cells are often serum-starved for a period (e.g., 24 hours) to reduce baseline signaling activity.

-

Tissue Preparation: Isolate tissues (e.g., aorta, detrusor muscle) and place them in an oxygenated physiological salt solution (e.g., Krebs solution). Tissues can be used as whole mounts, strips, or for cell isolation.

-

SNP Solution Preparation: Prepare SNP solutions fresh immediately before use, as SNP is light-sensitive. Dissolve SNP in the appropriate vehicle (e.g., PBS or culture medium). Solutions should be protected from light by wrapping containers in aluminum foil.

-

Treatment: Replace the medium with a fresh, pre-warmed medium containing the desired concentration of SNP. For tissue bath studies, add SNP directly to the organ bath.

Protocol for cGMP Measurement (ELISA/RIA)

This protocol provides a general workflow for quantifying intracellular cGMP levels.

-

Stimulation: Treat cells/tissues with SNP for the desired time course (e.g., 5-15 minutes). It is often beneficial to include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation and amplify the signal.

-

Lysis and Extraction: Terminate the reaction by removing the medium and adding a lysis/extraction buffer, typically 0.1 M HCl or 5% trichloroacetic acid (TCA). Scrape the cells and collect the lysate.

-

Centrifugation: Centrifuge the lysate to pellet cellular debris.

-

Quantification: Use the supernatant for cGMP quantification following the manufacturer's instructions for a competitive ELISA or Radioimmunoassay (RIA) kit. These assays typically involve competition between the sample cGMP and a labeled cGMP for binding to a specific antibody.

-

Normalization: Normalize the resulting cGMP concentration to the total protein content of the sample, determined by a protein assay (e.g., BCA or Bradford).

Protocol for Western Blotting of Downstream Targets

To confirm that the observed effects are mediated through the canonical pathway, researchers often measure the phosphorylation of downstream targets of PKG, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.

-

Sample Preparation: Treat and lyse cells as described above, but use a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine protein concentration for each sample.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VASP Ser239). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., total VASP, GAPDH, or β-actin).

cGMP-Dependent and Independent Signaling

While SNP is predominantly used to study the canonical NO-sGC-cGMP-PKG pathway, it is crucial for researchers to be aware of potential cGMP-independent effects. Some studies have shown that SNP can influence cellular processes, such as the activation of p38 mitogen-activated protein kinase (MAPK), through mechanisms that are not blocked by sGC or PKG inhibitors.

The use of specific inhibitors is essential to dissect these pathways:

-

ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one): A potent and selective inhibitor of NO-sensitive sGC, used to verify if an SNP-induced effect is sGC-dependent.

-

PKG Inhibitors (e.g., KT 5823, Rp-8-Br-PET-cGMPS): Used to determine if the downstream effects are mediated by PKG.

-

cGMP Analogs (e.g., 8-Br-cGMP): Membrane-permeable cGMP analogs can be used to mimic the effects of elevated intracellular cGMP and bypass the need for sGC activation.

References

Methodological & Application

Application Notes and Protocols for Sodium Nitroprusside in Cell Culture

Introduction

Sodium Nitroprusside (SNP) is a well-established nitric oxide (NO) donor widely utilized in cell culture experiments to investigate the multifaceted roles of NO in various physiological and pathological processes. As a water-soluble salt, SNP spontaneously decomposes in aqueous solutions, releasing NO, which readily diffuses across cell membranes to elicit a range of biological responses. These effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). Understanding the precise preparation and application of SNP solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation of SNP solutions and the assessment of their effects on cell viability, intended for researchers, scientists, and drug development professionals.

Data Presentation

The cytotoxic effects of this compound are cell-type specific and dependent on both concentration and duration of exposure. Below are summary tables of quantitative data from various studies.

Table 1: Effect of this compound (SNP) Concentration on Cell Viability

| Cell Line | Concentration | Exposure Time | Viability Assay | Percent Viability (%) |

| Mouse C2C12 Myoblasts | 50 µM | 6 hours | MTT | ~91% |

| 100 µM | 6 hours | MTT | ~75% | |

| 500 µM | 6 hours | MTT | Not specified | |

| 1000 µM (1 mM) | 6 hours | MTT | Not specified | |

| 50 µM | 12 hours | MTT | Not specified | |

| 100 µM | 12 hours | MTT | Not specified | |

| 500 µM | 12 hours | MTT | Not specified | |

| 1000 µM (1 mM) | 12 hours | MTT | Not specified | |

| 50 µM | 24 hours | MTT | Not specified | |

| 100 µM | 24 hours | MTT | Not specified | |

| 500 µM | 24 hours | MTT | Not specified | |

| 1000 µM (1 mM) | 24 hours | MTT | Not specified | |

| Rat Bone Marrow MSCs | 100 µM | 15 hours | Trypan Blue | No significant change |

| 250 µM | 5 hours | Trypan Blue | Significant reduction | |

| 750 µM | 1 hour | Trypan Blue | Significant reduction | |

| Adult Rat Cardiomyocytes | 3 mM | 12 hours | MTT | Significant reduction |

| 6 mM | 12 hours | MTT | Strong reduction | |

| 9 mM | 12 hours | MTT | Strong reduction |

Table 2: IC50 Values of this compound (SNP) in Different Cell Lines

| Cell Line | IC50 Value | Exposure Time |

| Osteoblasts | > 2 mM | Not Specified |

Experimental Protocols

Protocol 1: Preparation of this compound (SNP) Stock Solution

Materials:

-

This compound (SNP) powder (analytical grade)

-

Sterile, deionized, or distilled water, or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or conical tubes

-

Aluminum foil

-

0.22 µm sterile syringe filter

Procedure:

-

Work in a dark environment or under low light conditions to minimize the light-induced degradation of SNP.

-

Weigh out the desired amount of SNP powder using a calibrated analytical balance. For example, to prepare a 100 mM stock solution, weigh 29.79 mg of SNP (molar mass: 297.95 g/mol ) and dissolve it in 1 mL of sterile water or PBS.

-

Dissolve the SNP powder in the appropriate volume of sterile water or PBS by gentle vortexing or inversion. Ensure the powder is completely dissolved.

-

Sterilize the SNP stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber microcentrifuge tube or a clear tube wrapped in aluminum foil).

-

Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week). Always protect the solution from light. Freshly prepared solutions are recommended for optimal results.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

-

Cells cultured in a 96-well plate

-

This compound (SNP) stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

SNP Treatment:

-

Prepare serial dilutions of the SNP stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of SNP. Include a vehicle control (medium without SNP).

-

Incubate the cells for the desired treatment period (e.g., 6, 12, 24 hours).

-

-

MTT Incubation:

-

After the treatment period, carefully remove the medium containing SNP.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

After incubation, carefully remove the MTT solution.

-

Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Mandatory Visualization

Caption: Signaling pathway of this compound (SNP) in a typical cell.

Caption: Experimental workflow for assessing SNP cytotoxicity using MTT assay.

Application Notes and Protocols for Inducing Hypotension in Animal Models Using Sodium Nitroprusside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nitroprusside (SNP) is a potent, rapid-acting vasodilator that is administered intravenously to induce hypotension in a controlled setting.[1][2] Its reliability and fast onset and offset of action make it a valuable tool in various research applications, particularly in animal models for studying cardiovascular physiology, pathophysiology, and the effects of novel therapeutic agents.[1][3] SNP exerts its effect by releasing nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle, leading to an increase in cyclic guanosine monophosphate (cGMP).[4] This cascade ultimately results in the relaxation of both arterial and venous smooth muscle, causing a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.

These application notes provide detailed protocols and critical data for the effective use of this compound to induce hypotension in common animal models.

Data Presentation

The following tables summarize quantitative data on the use of this compound to induce hypotension in various animal models based on published literature.

Table 1: this compound Dosage and Hemodynamic Effects in Canine Models

| Parameter | Value | Reference |

| Dosage Range | 1 - 25 µg/kg/min (intravenous infusion) | |

| Target Mean Arterial Pressure (MAP) | 45 - 70 mm Hg | |

| Time to Onset of Hypotension | 5 - 10 minutes | |

| Notes | Dosage may need adjustment based on circulating blood volume. Hypovolemia increases sensitivity to SNP, while hypervolemia can cause resistance. |

Table 2: this compound Dosage and Hemodynamic Effects in Swine Models

| Parameter | Value | Reference |

| Dosage for Slight Hypotension (≈36% MAP reduction) | 12 ± 3 µg/kg/min (intravenous infusion) | |

| Resulting Mean Arterial Pressure (MAP) | 89 ± 3 mm Hg | |

| Dosage for Moderate Hypotension (≈52% MAP reduction) | 38 ± 7 µg/kg/min (intravenous infusion) | |

| Resulting Mean Arterial Pressure (MAP) | 61 ± 2 mm Hg | |

| Notes | SNP infusion can impair cerebral autoregulation in a dose-dependent manner. |

Table 3: this compound Dosage and Hemodynamic Effects in Rat Models

| Parameter | Value | Reference |

| Dosage Range | 6.2 - 35.0 µg/kg/min (intravenous infusion) | |

| Resulting Mean Blood Pressure (BP) | 52.1 ± 13.4 mm Hg | |

| Observed Physiological Changes | Significant increase in pial arteriolar internal diameter (33.0%) and estimated bulk flow (51.2%). Moderate increase in intracranial pressure (22.0%). | |

| Single Intra-arterial Injection | 10 µg/kg | |

| Notes | A single injection can induce hypotension and a paradoxical bradycardia, which can be abolished by indomethacin. |

Signaling Pathway of this compound

This compound acts as a prodrug, releasing nitric oxide which is the active molecule responsible for vasodilation. The signaling cascade is initiated in the vascular smooth muscle cells.

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

Protocol 1: Induction of Controlled Hypotension in a Canine Model

Objective: To induce and maintain a target level of hypotension in a canine model for cardiovascular research.

Materials:

-

This compound (SNP) for injection

-

5% Dextrose in Water (D5W) for dilution

-

Infusion pump

-

Intravenous (IV) catheters

-

Arterial line or non-invasive blood pressure monitoring system

-

Anesthetized and mechanically ventilated canine subject

Procedure:

-

Animal Preparation: Anesthetize the dog and establish mechanical ventilation. Place an IV catheter for drug administration and an arterial line for continuous blood pressure monitoring. Alternatively, a non-invasive blood pressure cuff can be used, though direct arterial monitoring is considered the gold standard.

-

Preparation of SNP Infusion: Prepare a fresh solution of SNP in D5W. A common concentration is 200 µg/mL. The solution must be protected from light by wrapping the IV bag and tubing in an opaque material (e.g., aluminum foil) as SNP degrades upon exposure to light.

-

Induction of Hypotension: Begin the infusion at a rate of 1-2 µg/kg/min.

-

Titration and Maintenance: Monitor the mean arterial pressure (MAP) continuously. Adjust the infusion rate every 5-10 minutes in increments of 0.5-1.0 µg/kg/min to achieve the target MAP (e.g., 45-60 mm Hg).

-

Monitoring: Continuously monitor blood pressure, heart rate, and electrocardiogram throughout the experiment. Be aware that reflex tachycardia is a common side effect.

-

Termination of Hypotension: To reverse the hypotensive effect, simply stop the SNP infusion. Blood pressure should return to baseline levels within minutes due to the short half-life of SNP.

Protocol 2: Induction of Hypotension in a Rat Model for Microcirculation Studies

Objective: To induce hypotension in a rat model to study its effects on cerebral microcirculation.

Materials:

-

This compound (SNP) for injection

-

Sterile saline or D5W for dilution

-

Infusion pump

-

Intravenous (IV) catheter (e.g., jugular or femoral vein)

-

Arterial catheter (e.g., femoral or carotid artery) for blood pressure monitoring and blood gas analysis

-

Anesthetized rat

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a surgical board. Insert an IV catheter for drug infusion and an arterial catheter for direct blood pressure measurement.

-

Preparation of SNP Solution: Prepare a fresh 0.02% solution of SNP in sterile saline. Ensure the solution is protected from light.

-

Induction of Hypotension: Start the intravenous infusion of SNP at a rate of 6.2 µg/kg/min.

-

Titration to Effect: Monitor the blood pressure continuously. The infusion rate can be increased up to 35.0 µg/kg/min to achieve the desired level of hypotension (e.g., a mean BP of around 50 mm Hg).

-

Experimental Measurements: Once the target blood pressure is stable, proceed with the planned microcirculatory measurements.

-

Post-Infusion Monitoring: After stopping the SNP infusion, continue to monitor the animal's blood pressure until it returns to the pre-infusion baseline.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an experiment involving SNP-induced hypotension.

Caption: A generalized experimental workflow for inducing hypotension with this compound.

Important Considerations and Troubleshooting

-

Cyanide Toxicity: Prolonged administration or high doses of SNP can lead to the accumulation of cyanide, a toxic metabolite. Monitor for signs of toxicity, such as metabolic acidosis. The risk of cyanide toxicity increases at infusion rates above 2 µg/kg/min.

-

Tachyphylaxis: Some degree of tachyphylaxis (a rapid decrease in response to the drug) can occur, which may be related to fluid shifts.

-

Light Sensitivity: this compound is rapidly degraded by light, which will inactivate the compound. Always protect SNP solutions from light.

-

Rebound Hypertension: Upon abrupt cessation of SNP infusion, rebound hypertension may occur due to the activation of the renin-angiotensin system.

-

Intracranial Pressure: SNP can increase cerebral blood flow and intracranial pressure, which should be considered in neurosurgical models.

References